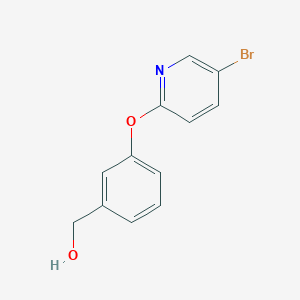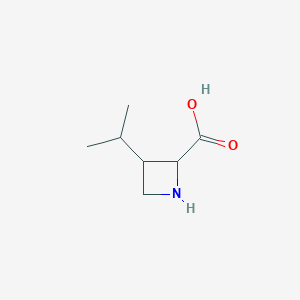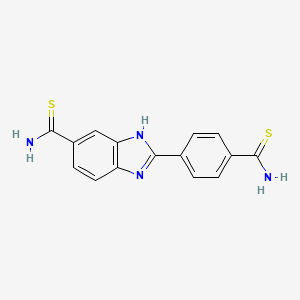
4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is a chemical compound known for its unique structure and properties It is primarily used in laboratory settings for various research purposes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide typically involves the reaction of 2-mercaptobenzimidazole with thiophosgene to form the intermediate 6-thiocarbamoyl-2-benzimidazole. This intermediate is then reacted with thiobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbamoyl and thiobenzamide groups to their corresponding amines.
Substitution: The benzimidazole ring can undergo substitution reactions, where the thiocarbamoyl or thiobenzamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamoyl and thiobenzamide functionalities into molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbamoyl and thiobenzamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: A precursor in the synthesis of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide, known for its antioxidant and antimicrobial properties.
Thiocarbamoylbenzimidazole: A related compound with similar thiocarbamoyl functionality, used in various chemical and biological applications.
Thiobenzamide: A simple thiobenzamide derivative, used as a reagent in organic synthesis and studied for its biological activities.
Uniqueness
This compound is unique due to the combination of the benzimidazole ring with both thiocarbamoyl and thiobenzamide groups
Properties
Molecular Formula |
C15H12N4S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide |
InChI |
InChI=1S/C15H12N4S2/c16-13(20)8-1-3-9(4-2-8)15-18-11-6-5-10(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19) |
InChI Key |
YFZMXNBFKPYLTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=S)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


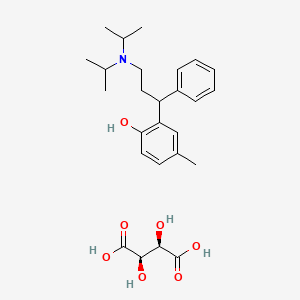



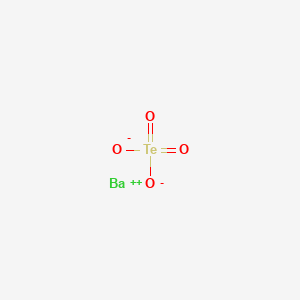
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)


